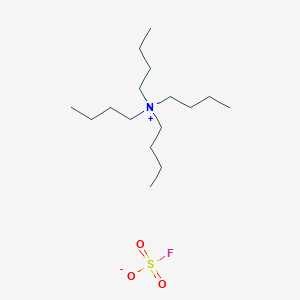![molecular formula C14H15N3O2 B1610565 ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 63619-34-1](/img/structure/B1610565.png)
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
Overview
Description
The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C14H15N3O212. It is widely used in scientific research due to its unique properties3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCCN(CCO)c1ccc(cc1)C(\\C#N)=C(/C#N)C#N14. This indicates that the compound contains a phenyl ring substituted with a bis(2-hydroxyethyl)amino group and a propenedinitrile group.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it might participate in reactions typical for nitriles, phenyl rings, and amino groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.30 g/mol14. Other physical and chemical properties such as melting point, λmax, and exact mass are also available14.Scientific Research Applications
-
4-[4-[Bis(2-hydroxyethyl)amino]phenyl]-4’-nitroazobenzene : This compound has a similar structure to the one you mentioned. It contains a total of 54 bonds, including 32 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
-
Novel [(2-Hydroxyethyl)amino]methyl phosphonates : These compounds are synthesized through the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates . They have been used in the synthesis of novel (2-hydroxyethyl)amines containing the (aminomethyl)phosphonate moiety . These compounds are of growing importance in understanding and modulating biological processes .
-
Propanedinitrile, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylene]- : This compound has a similar structure to the one you mentioned. It has a molecular formula of C14H15N3O2 and a molar mass of 257.29 .
-
4-[4-[Bis(2-hydroxyethyl)amino]phenyl]-4’-nitroazobenzene : This compound has a similar structure to the one you mentioned. It contains a total of 54 bonds, including 32 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
-
Novel [(2-Hydroxyethyl)amino]methyl phosphonates : These compounds are synthesized through the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates . They have been used in the synthesis of novel (2-hydroxyethyl)amines containing the (aminomethyl)phosphonate moiety . These compounds are of growing importance in understanding and modulating biological processes .
-
Propanedinitrile, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylene]- : This compound has a similar structure to the one you mentioned. It has a molecular formula of C14H15N3O2 and a molar mass of 257.29 .
Safety And Hazards
Future Directions
The compound ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile has potential applications in various fields including drug development and organic synthesis3. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further literature review and experimental studies may be required.
properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYVNMREDBMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493535 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
CAS RN |
63619-34-1 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















